Alpha-Adrenoceptor Potency: Dihydroergocristine Is Less Potent Than Co-Administered Hydrogenated Alkaloids
In a comparative functional study of the four dihydrogenated peptide ergot alkaloids comprising co-dergocrine (Hydergine), dihydroergocristine exhibited significantly lower potency at both alpha-1 and alpha-2 adrenoceptors in rat brain preparations compared to dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine, which were equipotent with each other [1]. The relative order of potency at both receptor subtypes was consistent, with dihydroergocristine ranking as the least potent component.
| Evidence Dimension | Alpha-adrenoceptor functional potency |
|---|---|
| Target Compound Data | Less potent (lowest rank among four components) |
| Comparator Or Baseline | Dihydroergocornine, dihydro-alpha-ergokryptine, dihydro-beta-ergokryptine (equipotent with each other) |
| Quantified Difference | Qualitatively less potent at both α1 and α2 subtypes |
| Conditions | Rat cerebral occipital cortex slices (α1: noradrenaline-stimulated cAMP formation); electrically evoked noradrenaline release (α2) |
Why This Matters
This differential alpha-adrenoceptor potency profile among structurally similar hydrogenated alkaloids means that substituting dihydroergocristine with another ergoloid component would alter the overall alpha-adrenergic pharmacological signature of the mixture.
- [1] Markstein R, Closse A, Frick W. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS. Eur J Pharmacol. 1983;93(3-4):159-168. PMID: 6315449. View Source
